Brigatinib C - 1197958-75-0

Brigatinib C

Catalog Number: EVT-12512101
CAS Number: 1197958-75-0
Molecular Formula: C28H37ClN7O2P
Molecular Weight: 570.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brigatinib is a targeted therapy primarily used for the treatment of non-small cell lung cancer (NSCLC) that harbors anaplastic lymphoma kinase (ALK) mutations. It was developed by ARIAD Pharmaceuticals and is marketed under the trade name Alunbrig. This compound is classified as a small molecule inhibitor specifically designed to inhibit ALK, which plays a crucial role in the proliferation and survival of cancer cells. Brigatinib has shown efficacy against various forms of resistance that can develop with other ALK inhibitors, making it a vital option in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of brigatinib involves several key steps, primarily focusing on the formation of its active pharmaceutical ingredient. The process typically begins with the synthesis of N-[2-methoxy-4-[4-(dimethylamino)piperidin-1-yl]aniline] and 2,4,5-trichloropyrimidine. These intermediates are then reacted under controlled conditions to yield brigatinib.

A notable method includes using methyl iodide for radiolabeling brigatinib to create [methylpiperazine-11C]brigatinib, which is valuable for positron emission tomography (PET) imaging studies. The optimal conditions for this reaction involve dimethyl sulfoxide and ethanol at elevated temperatures, promoting product formation while minimizing byproducts .

Molecular Structure Analysis

Structure and Data

Brigatinib's molecular structure can be described as follows:

  • Chemical Formula: C22H29ClN6O2P
  • Molecular Weight: 421.44 g/mol

The structure features a bis-anilino-pyrimidine moiety, which provides a U-shaped platform that enhances binding to the ATP site of the ALK protein. Key functional groups include:

  • Dimethylphosphine oxide, which is crucial for its pharmacological activity.
  • A methoxy group and a chlorine atom that facilitate interactions with the target protein.

Crystallographic studies have confirmed the binding conformation of brigatinib within the ALK kinase domain, revealing insights into its selectivity and potency against various ALK mutations .

Chemical Reactions Analysis

Reactions and Technical Details

Brigatinib undergoes various chemical reactions during its synthesis and metabolism. The primary metabolic pathway involves N-demethylation, resulting in the formation of N-desmethyl brigatinib, which retains some biological activity but is less potent than the parent compound. This metabolite accounts for approximately 3% of circulating activity, while unchanged brigatinib constitutes about 92% .

In addition to metabolic processes, brigatinib has been shown to interact with multiple kinases in vitro, demonstrating its broad-spectrum inhibitory effects on ALK and other related pathways .

Mechanism of Action

Process and Data

Brigatinib functions as an ATP-competitive inhibitor of ALK. By binding to the ATP-binding pocket of the ALK kinase domain, brigatinib prevents phosphorylation of downstream signaling proteins that are essential for cell proliferation and survival. This inhibition leads to reduced growth of cancer cells expressing ALK fusions or mutations.

The compound has demonstrated remarkable potency against various ALK mutations, including those associated with resistance to first-generation inhibitors like crizotinib. The half-maximal inhibitory concentration (IC50) values for brigatinib range from 0.6 nmol/L to approximately 6.6 nmol/L depending on the specific mutation being targeted .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brigatinib exhibits several notable physical and chemical properties:

  • Solubility: It has good solubility in organic solvents, which aids in formulation development.
  • Stability: The compound shows stability under physiological conditions but can degrade under certain conditions leading to byproducts.
  • Lipophilicity: Brigatinib possesses moderate lipophilicity, which influences its absorption and distribution profiles.

These properties are critical for its formulation as an oral medication and its effectiveness in clinical applications .

Applications

Scientific Uses

Brigatinib is primarily used in clinical oncology for treating patients with advanced or metastatic NSCLC who have previously been treated with crizotinib or other therapies targeting ALK. Its ability to overcome resistance mechanisms makes it particularly valuable in personalized medicine approaches.

Furthermore, ongoing research explores its potential applications in combination therapies with other agents targeting different pathways involved in tumor growth and metastasis . Studies have also investigated its use as a PET imaging agent to non-invasively assess tumor characteristics based on ALK mutation status .

Properties

CAS Number

1197958-75-0

Product Name

Brigatinib C

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(4-piperazin-1-ylpiperidin-1-yl)phenyl]pyrimidine-2,4-diamine

Molecular Formula

C28H37ClN7O2P

Molecular Weight

570.1 g/mol

InChI

InChI=1S/C28H37ClN7O2P/c1-38-25-18-21(35-14-10-20(11-15-35)36-16-12-30-13-17-36)8-9-23(25)33-28-31-19-22(29)27(34-28)32-24-6-4-5-7-26(24)39(2,3)37/h4-9,18-20,30H,10-17H2,1-3H3,(H2,31,32,33,34)

InChI Key

RWZBHSUFXJNDSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCNCC3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.